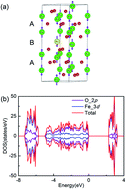4d transition-metal doped hematite for enhancing photoelectrochemical activity: theoretical prediction and experimental confirmation
RSC Advances Pub Date: 2015-02-09 DOI: 10.1039/C4RA12825G
Abstract
To explore the photoelectrochemical efficiency of hematite as a photoanode, we comprehensively investigate the electronic structures of hematite doped with 4d transition-metal X (X = Y, Zr, Mo, Tc, Rh, and Ru) based on the density-functional theory (DFT). The results indicate that the bandgap of hematite can be reduced by doping with the transition metal atoms, which leads to the enhanced absorption coefficient of long-wavelength photons in the visible light region. In addition, the carrier concentration can be improved by Zr, Mo, Tc, and Ru dopants. More interesting, the incorporation of Ru can also modify the conduction band edge and hence reduce the effective electron mass, leading to better electron mobility. Subsequent experiments confirm that the photoelectrochemical (PEC) activity of Ru doped hematite film is significantly improved. For example, the highest photocurrent density value of 9 at.% Ru doped hematite is 4.7 times that of the undoped material at E = 1.23 V. Based on both calculations and experiments, the enhanced PEC activities of Ru doped hematite are derived from the improved electrical conductivity and increased visible light absorption coefficient.

Recommended Literature
- [1] Alkyl chain engineering of chlorinated acceptors for elevated solar conversion†
- [2] Journal of the Royal Institute of Chemistry. January 1963
- [3] Back cover
- [4] Functional nucleic acid-based sensors for heavy metal ion assays
- [5] On Von Babo's law and Kirchhoff's equation for the latent heat of dilution
- [6] Variations in sign for the coupling constants between directly-bonded phosphorus nuclei
- [7] Non-zeolitic properties of the dipeptide l-leucyl–l-leucine as a result of the specific nanostructure formation†
- [8] Synthesis of Pd/SBA-15 catalyst employing surface-bonded vinyl as a reductant and its application in the hydrogenation of nitroarenes†
- [9] Molecular dynamics simulation of the cooperative effect by different force fields in monosodium glutamate aqueous solution
- [10] In situ analysis of 230Th–232Th–238U ratios in titanite by fs-LA-MC-ICPMS

Journal Name:RSC Advances
Research Products
-
CAS no.: 131633-88-0
-
CAS no.: 18879-80-6









